Cas no 2228665-70-9 (tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate)

Tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate is a fluorinated phenylcarbamate derivative featuring both amino and hydroxypropyl functional groups. This compound is of interest in pharmaceutical and organic synthesis due to its versatile reactivity, particularly as a building block for bioactive molecules. The tert-butyl carbamate group enhances stability, while the 3-fluorophenyl moiety can influence electronic and steric properties in downstream applications. The presence of the 2-amino-3-hydroxypropyl side chain offers additional sites for modification, enabling selective derivatization. Its well-defined structure makes it suitable for research in medicinal chemistry, particularly in the development of targeted therapeutics. Proper handling under controlled conditions is recommended due to its reactive functional groups.
tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate structure
2228665-70-9 structure
商品名:tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate
CAS番号:2228665-70-9
MF:C14H21FN2O3
メガワット:284.326547384262
CID:5992677
PubChem ID:165723389

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate
    • EN300-1900482
    • tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
    • 2228665-70-9
    • インチ: 1S/C14H21FN2O3/c1-14(2,3)20-13(19)17-11-5-4-9(12(15)7-11)6-10(16)8-18/h4-5,7,10,18H,6,8,16H2,1-3H3,(H,17,19)
    • InChIKey: NKVMYHVFECUKOX-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1CC(CO)N)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 284.15362070g/mol
  • どういたいしつりょう: 284.15362070g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 84.6Ų

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1900482-0.25g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
0.25g
$1078.0 2023-09-18
Enamine
EN300-1900482-0.1g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
0.1g
$1031.0 2023-09-18
Enamine
EN300-1900482-10g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
10g
$5037.0 2023-09-18
Enamine
EN300-1900482-1.0g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
1g
$1172.0 2023-06-01
Enamine
EN300-1900482-5g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
5g
$3396.0 2023-09-18
Enamine
EN300-1900482-1g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
1g
$1172.0 2023-09-18
Enamine
EN300-1900482-2.5g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
2.5g
$2295.0 2023-09-18
Enamine
EN300-1900482-5.0g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
5g
$3396.0 2023-06-01
Enamine
EN300-1900482-0.5g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
0.5g
$1124.0 2023-09-18
Enamine
EN300-1900482-10.0g
tert-butyl N-[4-(2-amino-3-hydroxypropyl)-3-fluorophenyl]carbamate
2228665-70-9
10g
$5037.0 2023-06-01

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate 関連文献

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamateに関する追加情報

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate: A Comprehensive Overview

tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate (CAS No. 2228665-70-9) is a complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its molecular structure, synthesis, applications, and recent advancements in research.

The molecular structure of tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate is characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a carbamate group at the 4-position. The carbamate group is further connected to a tert-butyl moiety and a 2-amino-3-hydroxypropyl chain. This combination of functional groups imparts the compound with versatile reactivity and selectivity, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate as a precursor in drug development. Its ability to form stable amide bonds makes it an attractive candidate for peptide synthesis. Researchers have explored its role in creating bioactive molecules with enhanced pharmacokinetic properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.

In the agrochemical sector, tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate has shown promise as a component in herbicides and fungicides. Its hydroxamic acid derivative has been found to possess strong inhibitory effects on plant pathogens, offering a sustainable solution for crop protection. A 2022 study in *Pest Management Science* reported that this compound exhibits high efficacy against fungal pathogens without adverse effects on non-target organisms.

The synthesis of tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of the fluorine substituent is achieved through electrophilic substitution reactions, followed by the coupling of the carbamate group using standard carbonylation techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

One of the most exciting developments involving tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate is its application in materials science. Researchers have investigated its use as a building block for advanced polymers and coatings. Its hydroxamic acid functionality allows for strong metal coordination, making it suitable for applications such as anti-corrosion coatings and metal-binding polymers. A 2021 study in *Macromolecules* highlighted its potential in creating self-healing polymer systems with enhanced durability.

From a safety standpoint, tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophenylcarbamate has been subjected to rigorous toxicological evaluations. According to recent studies, it demonstrates low acute toxicity when administered at recommended doses. However, long-term exposure studies are still underway to fully understand its safety profile.

In conclusion, tert-butyl N-4-(2-amino-3-hydroxypropyl)-3-fluorophen

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD